molecular formula C7H3BF7K B1417924 Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate CAS No. 1150655-12-1

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate

Cat. No.: B1417924
CAS No.: 1150655-12-1
M. Wt: 270 g/mol
InChI Key: NKFIFIUHQRJHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is a chemical compound with the molecular formula C7H3BF7K and a molecular weight of 270.00 g/mol. This compound is part of the organoboron family and is known for its utility in various chemical reactions, particularly in cross-coupling reactions.

Mechanism of Action

Mode of Action

It is believed to interact with its targets, leading to changes at the molecular level

Biochemical Pathways

It is likely that the compound influences several pathways, leading to downstream effects . More research is required to understand these effects in detail.

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of the compound

Result of Action

It is believed that the compound’s interaction with its targets leads to changes at the molecular and cellular levels . More research is needed to elucidate these effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity

Biochemical Analysis

Biochemical Properties

Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate plays a significant role in biochemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The interaction between this compound and these biomolecules is primarily based on its ability to act as a boron source, which is crucial for the catalytic cycle of the reaction .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is mediated through its interaction with specific cellular receptors and enzymes, leading to alterations in intracellular signaling cascades. These changes can result in modified gene expression patterns and metabolic fluxes, ultimately affecting cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. It binds to active sites of enzymes, altering their catalytic activity and influencing the overall reaction kinetics. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over extended periods, leading to reduced efficacy in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its intended biochemical effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal physiological processes. Threshold effects have been observed, indicating a dosage-dependent response in animal studies .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic fluxes and alter metabolite levels, impacting overall cellular metabolism. Enzymes such as cytochrome P450 may play a role in the biotransformation of this compound, leading to the formation of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles and mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate typically involves the reaction of 2-fluoro-4-(trifluoromethyl)phenylboronic acid with potassium fluoride under specific conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control of reaction parameters to ensure purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is primarily used in cross-coupling reactions, such as Suzuki-Miyaura coupling. It can also undergo other reactions like oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene or water).

  • Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate conditions.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds.

  • Oxidation: Various oxidized derivatives depending on the substrate.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. Its ability to tolerate a wide range of functional groups makes it a versatile reagent in complex molecule synthesis.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its incorporation into drug molecules can enhance their stability and efficacy.

Medicine: In medicinal chemistry, this compound is used to develop new drugs with improved pharmacokinetic properties. Its trifluoromethyl group can increase the metabolic stability of drug candidates.

Industry: The compound finds applications in the agrochemical industry for the synthesis of herbicides and pesticides. Its unique properties make it suitable for creating compounds that are effective against a wide range of pests.

Comparison with Similar Compounds

  • Potassium 2-fluoro-4-(trifluoromethyl)phenylboronic acid

  • Potassium 2-fluoro-4-(trifluoromethyl)phenyltriflate

  • Potassium 2-fluoro-4-(trifluoromethyl)phenylchloroborate

Uniqueness: Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate is unique due to its trifluoromethyl group, which enhances its reactivity and stability compared to similar compounds. This makes it particularly useful in cross-coupling reactions where high reactivity and stability are required.

Properties

IUPAC Name

potassium;trifluoro-[2-fluoro-4-(trifluoromethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BF7.K/c9-6-3-4(7(10,11)12)1-2-5(6)8(13,14)15;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFIFIUHQRJHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)C(F)(F)F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BF7K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660273
Record name Potassium trifluoro[2-fluoro-4-(trifluoromethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150655-12-1
Record name Potassium trifluoro[2-fluoro-4-(trifluoromethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1150655-12-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate
Reactant of Route 2
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate
Reactant of Route 3
Reactant of Route 3
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate
Reactant of Route 4
Reactant of Route 4
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate
Reactant of Route 5
Reactant of Route 5
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate
Reactant of Route 6
Potassium 2-fluoro-4-(trifluoromethyl)phenyltrifluoroborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.